molecular formula C18H19ClFNO3S B4855553 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide

Cat. No. B4855553
M. Wt: 383.9 g/mol
InChI Key: ZUOABGSOKCRDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is also known by its chemical name, CFTRinh-172. The purpose of

Mechanism of Action

CFTRinh-172 works by binding to a specific site on the CFTR protein, called the regulatory domain. This binding prevents the CFTR protein from opening and allowing chloride ions to pass through the cell membrane. This inhibition of CFTR activity can be useful in studying the function of this protein in normal and diseased cells.
Biochemical and Physiological Effects:
CFTRinh-172 has been shown to inhibit the activity of the CFTR protein in a dose-dependent manner. This inhibition can be reversed by removing the compound from the cell culture medium. CFTRinh-172 has also been shown to have no effect on other ion channels or transporters in the cell.

Advantages and Limitations for Lab Experiments

One advantage of using CFTRinh-172 in lab experiments is its specificity for the CFTR protein. This allows researchers to study the function of this protein in isolation from other ion channels and transporters in the cell. CFTRinh-172 also has a high potency, which allows for the use of lower concentrations in experiments.
One limitation of using CFTRinh-172 is its potential to affect other cellular processes that are dependent on chloride ion transport. This can lead to off-target effects that may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on CFTRinh-172. One direction is to study the effects of this compound in animal models of cystic fibrosis and other diseases. Another direction is to develop new compounds that are more specific and potent inhibitors of the CFTR protein.
Conclusion:
In conclusion, CFTRinh-172 is a synthetic compound that has been synthesized for its potential use in scientific research. This compound has been shown to inhibit the activity of the CFTR protein, which can be useful in studying the function of this protein in normal and diseased cells. CFTRinh-172 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Scientific Research Applications

CFTRinh-172 has been used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.
CFTRinh-172 has been shown to inhibit the activity of the CFTR protein, which can be useful in studying the function of this protein in normal and diseased cells. CFTRinh-172 has also been used to study the role of CFTR in other diseases, such as diarrhea and polycystic kidney disease.

properties

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO3S/c1-23-16-7-2-3-8-17(16)24-11-18(22)21-9-10-25-12-13-14(19)5-4-6-15(13)20/h2-8H,9-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOABGSOKCRDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCSCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(2-methoxyphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide

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